

Application Notes and Protocols for BSc5367 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BSc5367 is a potent and selective inhibitor of NIMA-related kinase 1 (Nek1).[1][2][3][4] Nek1 is a crucial regulator of multiple cellular processes, including cell cycle progression, DNA damage repair, and microtubule stability.[1][2][3] Dysregulation of Nek1 has been implicated in various diseases such as amyotrophic lateral sclerosis (ALS), polycystic kidney disease (PKD), and certain types of cancer, making it an attractive therapeutic target.[1][2][3] These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of **BSc5367** against Nek1.

Data Presentation

Table 1: Physicochemical Properties of BSc5367



Property	Value	Reference
Target	Nek1	[1][2][5]
IC50	11.5 nM	[1][2][3][4]
Molecular Weight	329.35 g/mol	[1]
Formula	C20H15N3O2	[1]
CAS Number	3029584-84-4	[1]
Appearance	Solid (White to yellow)	[1]

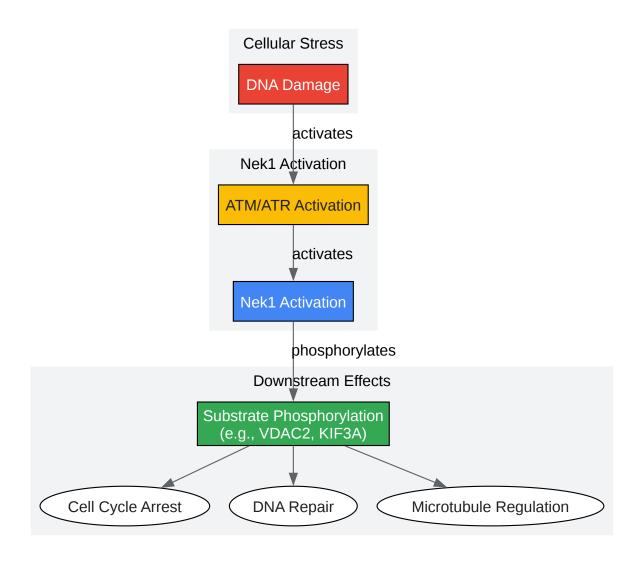
Table 2: Suggested Reagent Concentrations for Nek1 Kinase Assay

Reagent	Stock Concentration	Final Concentration
Recombinant Human Nek1	100 μg/mL	5-10 ng/reaction
Myelin Basic Protein (MBP)	1 mg/mL	1 μ g/reaction
ATP	10 mM	10-100 μΜ
BSc5367	10 mM (in DMSO)	0.1 nM - 1 μM (serial dilution)
Kinase Assay Buffer (5X)	See Protocol	1X
[y- ³² P]ATP	10 μCi/μL	0.5-1 μCi/reaction

Signaling Pathway

Nek1 is a key component of the DNA damage response (DDR) pathway. Upon DNA damage, Nek1 is activated and phosphorylates multiple downstream substrates to orchestrate cell cycle arrest and facilitate DNA repair.





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Caption: Simplified Nek1 signaling pathway in response to DNA damage.

Experimental Protocols

This protocol describes a radiometric in vitro kinase assay to determine the IC₅₀ of **BSc5367** against Nek1 kinase using [γ -32P]ATP. Alternative non-radioactive methods, such as those based on fluorescence or luminescence, can also be adapted.[6][7]

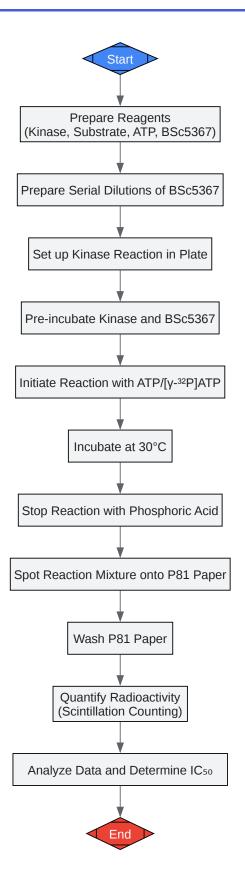


Materials and Reagents

- Recombinant human Nek1 kinase
- Myelin Basic Protein (MBP) as a generic substrate
- BSc5367
- Adenosine Triphosphate (ATP)
- [y-32P]ATP
- Kinase Assay Buffer (5X): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 0.5%
 Triton X-100, 5 mM DTT
- Stop Solution: 75 mM phosphoric acid
- P81 phosphocellulose paper
- Scintillation fluid
- · Microcentrifuge tubes
- 384-well plate
- Liquid scintillation counter

Experimental Workflow





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